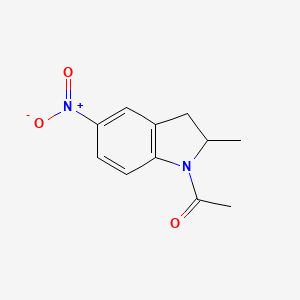

1-Acetyl-2-methyl-5-nitroindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Acetyl-2-methyl-5-nitroindoline is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals . This compound is characterized by an indoline core substituted with acetyl, methyl, and nitro groups, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

The synthesis of 1-Acetyl-2-methyl-5-nitroindoline typically involves the nitration of 2-methylindoline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the indoline ring . The resulting 2-methyl-5-nitroindoline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

1-Acetyl-2-methyl-5-nitroindoline undergoes various chemical reactions, including:

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acetic anhydride, pyridine, and potassium permanganate . The major products formed from these reactions include 1-acetyl-2-methyl-5-aminoindoline, 1-acyl-2-methyl-5-nitroindoline, and 1-acetyl-2-carboxy-5-nitroindoline .

Applications De Recherche Scientifique

Pharmaceutical Development

1-Acetyl-2-methyl-5-nitroindoline has been identified as a potential therapeutic agent due to its pharmacological properties. Research indicates that derivatives of this compound exhibit significant activity against various biological targets.

- Urethral Contraction Suppression : A patent describes indoline compounds, including this compound, that selectively suppress urethral contractions without causing hypotension. These compounds are useful in treating dysuria and other urinary disorders, demonstrating a suppressive activity at doses ranging from 0.5 to 60 µg/kg in animal models .

- Anti-inflammatory Activity : In a study focusing on indoline-based compounds, derivatives were evaluated for their ability to inhibit lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). One derivative showed promising anti-inflammatory efficacy in vivo, suggesting that this compound could be a lead compound for developing dual inhibitors targeting inflammatory pathways .

Synthesis of Dyes

This compound serves as a precursor in the synthesis of various dyestuffs. For instance, it has been utilized in the preparation of cationic enamine dyestuff derivatives, which are important in textile and polymer industries . The compound's ability to form stable complexes with metal ions enhances its utility in dye applications.

Chemical Reactions and Catalysis

The compound is not only valuable in medicinal chemistry and dye synthesis but also plays a role in catalyzing various chemical reactions.

- Pd-Catalyzed Reactions : It has been employed as a reagent in palladium-catalyzed reactions for synthesizing monosubstituted phosphinic acids, showcasing its versatility as an intermediate in organic synthesis .

Data Table: Summary of Applications

Case Study 1: Urethral Contraction Suppression

In vivo studies demonstrated that this compound derivatives effectively reduced urethral contractions induced by phenylephrine without significant hypotensive effects. This finding supports the potential use of these compounds in treating urinary disorders while minimizing side effects associated with traditional therapies.

Case Study 2: Anti-inflammatory Efficacy

Research involving indoline derivatives highlighted their dual inhibition of 5-lipoxygenase and soluble epoxide hydrolase, leading to significant reductions in inflammation markers in animal models. This positions this compound as a candidate for further development into anti-inflammatory medications.

Mécanisme D'action

The mechanism of action of 1-Acetyl-2-methyl-5-nitroindoline involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The acetyl and methyl groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparaison Avec Des Composés Similaires

1-Acetyl-2-methyl-5-nitroindoline can be compared with other indole derivatives such as:

1-Acetyl-2-methylindoline: Lacks the nitro group, which may result in different biological activities and chemical reactivity.

2-Methyl-5-nitroindoline: Lacks the acetyl group, which may affect its solubility and interaction with biological targets.

1-Acetyl-5-nitroindoline: Lacks the methyl group, which may influence its chemical stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

1-Acetyl-2-methyl-5-nitroindoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

- Structure : The compound features an indoline core with an acetyl group at the 1-position, a methyl group at the 2-position, and a nitro group at the 5-position.

Synthesis

The synthesis of this compound typically involves:

- Nitration : The nitration of 2-methylindoline using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Acetylation : Following nitration, acetylation is conducted to form the final product, which can be optimized for industrial production using continuous flow reactors .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that disrupt cellular functions in microorganisms.

- Anticancer Activity : Similar mechanisms may apply in cancer cells, where the compound's derivatives can interfere with cellular proliferation and induce apoptosis .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit promising antimicrobial activity against various pathogens. For instance, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 10 µg/mL .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound has shown IC50 values ranging from 15.1 µM to 20.7 µM, indicating significant potential as an anticancer agent .

Case Studies

- Antimicrobial Evaluation :

- Cytotoxicity Assessment :

Comparative Analysis

The biological activity of this compound can be compared with similar indole derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Acetyl-2-methylindoline | Lacks nitro group | Weaker antimicrobial effects |

| 2-Methyl-5-nitroindoline | Lacks acetyl group | Moderate activity |

| 1-Acetyl-5-nitroindoline | Lacks methyl group | Lower solubility |

The unique substitution pattern of this compound enhances its solubility and reactivity, contributing to its biological efficacy.

Propriétés

IUPAC Name |

1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-5-9-6-10(13(15)16)3-4-11(9)12(7)8(2)14/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGVDDLTALTXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.